NS3623
Description
Contextualization of Ion Channel Modulators in Disease Therapeutics
Ion channel modulators play a pivotal role in contemporary disease therapeutics by offering targeted approaches to correct aberrant ion channel function. By selectively enhancing or inhibiting ion flow through specific channels, these compounds can restore normal cellular excitability, signaling, and volume regulation. The development of increasingly selective ion channel modulators has allowed for more precise targeting of disease mechanisms, minimizing off-target effects and improving therapeutic outcomes. Research into the molecular mechanisms of channelopathies continues to uncover new ion channel targets, driving the ongoing discovery and development of novel modulator compounds. wikipedia.orgnih.gov
Overview of NS3623 as a Multifunctional Ion Channel Agent
This compound is recognized in pharmacological research for its capacity to modulate the activity of several distinct ion channels. Its primary reported activities include the activation of specific voltage-gated potassium channels, notably the human ether-a-go-go-related gene (hERG, Kv11.1) channel and the Kv4.3 channel. Current time information in Orlando, FL, US.nih.govtocris.com These channels are crucial for cardiac repolarization, and their modulation can influence action potential duration. tocris.complos.org Beyond its effects on potassium channels, this compound has also been identified as an inhibitor of chloride conductance, including the volume-regulated anion channel (VRAC) and chloride channels in erythrocytes. wikipedia.orgciteab.comnih.govnih.gov Furthermore, some studies suggest this compound can enhance the activity of non-selective cation channels under specific experimental conditions. nih.govwikipedia.org This array of interactions highlights this compound's potential as a tool to probe the physiological and pathophysiological roles of different ion channel types and as a starting point for the development of agents targeting multiple ion pathways.
Detailed research findings have elucidated aspects of this compound's interactions with these channels. For instance, studies on hERG channels have shown that this compound can increase the macroscopic current, potentially by affecting channel inactivation kinetics. tocris.com Its activity on Kv4.3 channels, which contribute to the transient outward potassium current (Ito), has also been characterized, including how accessory subunits like KChIP2 and DPP6 can influence the compound's effects on inactivation time course. plos.orgtocris.comcenmed.comfishersci.se The inhibition of chloride conductance by this compound has been quantified in various cell types, demonstrating dose-dependent effects. wikipedia.orgciteab.comnih.gov The reported enhancement of non-selective cation channel activity by this compound, particularly in erythrocytes under hyperpolarizing conditions, suggests complex interactions with multiple ion transport pathways in these cells. nih.govwikipedia.org
The multifaceted activity of this compound is exemplified by quantitative data derived from electrophysiological and biochemical studies.
| Ion Channel Target | Reported Activity | Representative Data (IC50/EC50) | Reference |
| hERG (Kv11.1) Channel | Activator | EC50 = 79.4 µM | citeab.com |
| Kv4.3 Channel | Activator | Not explicitly quantified EC50 in searches, but shown to increase current amplitude | plos.orgcenmed.comfishersci.setocris.com |
| Volume-Regulated Anion Channel (VRAC) | Inhibitor | IC50 = 1.8 µM | citeab.com |
| Erythrocyte Chloride Conductance | Inhibitor | IC50 = 0.21 µM | citeab.com |
| Non-selective Cation Channel (Erythrocytes) | Enhancer | Activity observed at 10 µM and 100 µM | nih.govwikipedia.org |
Note: The interactive nature of the table is simulated in this text format.
Further research has compared this compound to other ion channel modulators, highlighting both similarities and differences in their mechanisms of action and selectivity profiles. For instance, NS5806 is described as a diaryl-urea analogue of this compound that also activates Kv4.3 and IKr. tocris.com Compounds like BL-1249 and ML67-33 are noted as activators of K2P channels, sharing some structural features with this compound and potentially acting via a common mechanism on selectivity filter-gated potassium channels. tocris.comidrblab.net
The study of this compound continues to contribute to the understanding of ion channel function and the potential for modulating multiple channel types for therapeutic benefit.
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
1-[4-bromo-2-(2H-tetrazol-5-yl)phenyl]-3-[3-(trifluoromethyl)phenyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrF3N6O/c16-9-4-5-12(11(7-9)13-22-24-25-23-13)21-14(26)20-10-3-1-2-8(6-10)15(17,18)19/h1-7H,(H2,20,21,26)(H,22,23,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPULDIATMTIIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)NC(=O)NC2=C(C=C(C=C2)Br)C3=NNN=N3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrF3N6O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343630-41-1 | |
| Record name | NS-3623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0343630411 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NS-3623 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J9HB2T5SS4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Insights into Ns3623 Action
Elucidation of Chloride Conductance Modulation by NS3623
This compound functions as a chloride-conductance inhibitor, regulating the flow of chloride ions across cell membranes. ontosight.ai This inhibition has been demonstrated in a dose-dependent manner. ontosight.ai
Specificity toward Volume-Regulated Anion Channels (VRAC)
This compound inhibits the volume-regulated anion channel (VRAC) in HEK293 cells. caymanchem.comnih.gov VRACs are crucial for regulating cell size by transporting chloride ions and organic osmolytes across the plasma membrane and are involved in processes like regulatory volume decrease (RVD) and apoptosis. wikipedia.orgguidetopharmacology.org this compound belongs to a group of acidic di-aryl ureas that have been studied for their inhibitory effects on VRAC. nih.gov
Effects on Erythrocyte Chloride Conductance
This compound has been shown to block chloride conductance in isolated human red blood cells (RBCs). caymanchem.comashpublications.orgresearchgate.net In vitro studies using human RBCs demonstrated that this compound reversibly blocked chloride conductance (gCl) with an IC50 value of 210 nmol/L and achieved a maximal block of 95%. ashpublications.org Increasing concentrations of this compound resulted in enhanced hyperpolarizations in response to valinomycin-induced potassium conductance, indicating an increasing degree of chloride-conductance block. ashpublications.orgresearchgate.net This effect on erythrocyte chloride conductance is more potent than that of NS1652, a previously studied chloride inhibitor. researchgate.net In vivo studies in normal mice also showed that this compound inhibited RBC gCl after oral administration with an ED50 of 25 mg/kg. ashpublications.org
Table 1: this compound Inhibition of Chloride Conductance
| Target | Cell Type/Species | IC50 (µM) | Maximal Block (%) | Reference |
| VRAC | HEK293 cells | 1.8 | Not specified | caymanchem.com |
| Chloride conductance (gCl) | Human RBCs | 0.21 | 95 | caymanchem.comashpublications.org |
| Chloride conductance (gCl) | Mouse RBCs | Not specified (ED50 25 mg/kg in vivo) | Not specified | ashpublications.org |
Comprehensive Analysis of Potassium Channel Activation
In addition to its effects on chloride channels, this compound is also known as a potassium channel activator. selleckchem.comtocris.com
Activation of Human Ether-à-go-go-Related Gene (hERG1/Kv11.1) Channels
This compound is an activator of human ether-a-go-go-related gene (hERG1/Kv11.1) potassium channels. selleckchem.comtocris.commedchemexpress.comarctomsci.com hERG1 channels are crucial voltage-gated potassium channels involved in the repolarization of action potentials in cardiac myocytes. researchgate.netresearchgate.net Activation of hERG1 channels can augment the repolarizing current and potentially stabilize the diastolic interval, which may make the myocardium more resistant to arrhythmias. researchgate.netnih.gov this compound activates hERG channels expressed in Xenopus laevis oocytes with an EC50 value of 79.4 µM. caymanchem.comresearchgate.netnih.govpsu.edu It also activates the IKr (rapid delayed rectifier potassium current) and Ito (transient outward potassium current) currents. selleckchem.comtocris.commedchemexpress.comarctomsci.com
Table 2: this compound Activation of hERG1 Channels
| Target | Cell Type/System | EC50 (µM) | Reference |
| hERG1 channels | Xenopus laevis oocytes | 79.4 | caymanchem.comresearchgate.netnih.govpsu.edu |
Dual Modulatory Profile on hERG1 Channels: Activation and Partial Blockade
This compound exhibits a dual mode of action on hERG1 channels, acting as both an activator and an inhibitor (partial blocker). selleckchem.comtocris.commedchemexpress.comarctomsci.comnih.govbiorbyt.comselleckchem.commedchemexpress.commedchemexpress.com This dual effect is thought to be related to its interaction with specific amino acid residues in the channel structure. nih.gov The amino acid F656 is considered essential for high-affinity inhibition of hERG1 channels, and this compound's interaction at this site contributes to its dual modulatory profile. nih.gov
Influence on hERG1 Voltage-Dependent Inactivation Kinetics
This compound affects the voltage-dependent inactivation kinetics of hERG1 channels. nih.govpsu.eduresearchgate.net Exposure to this compound affects the voltage-dependent release from inactivation, resulting in a rightward shift of the half-inactivation voltage by 17.7 mV. nih.govresearchgate.net Furthermore, the compound influences the time constant of inactivation, leading to a slower onset of inactivation of the macroscopic hERG1 currents. nih.govpsu.eduresearchgate.net This slower inactivation means that more channels are available at physiologically relevant membrane potentials during the action potential, potentially increasing the repolarizing reserve of cardiomyocytes. researchgate.net this compound does not appear to significantly affect the deactivation kinetics of the hERG1 channel. researchgate.netresearchgate.net Studies using inactivation-defective mutants of hERG1, such as S620T and S631A, which are severely compromised in their ability to inactivate, showed no increase in hERG1 current upon application of this compound. nih.govpsu.edu In contrast, application of this compound to the F656M mutant, which affects high-affinity inhibition, resulted in a larger increase in hERG1 current than observed with wild-type channels. nih.gov
Table 3: this compound Effects on hERG1 Inactivation
| Parameter | Effect of this compound | Magnitude of Change | Reference |
| Half-inactivation voltage (V1/2) | Rightward shift | +17.7 mV | nih.govresearchgate.net |
| Time constant of inactivation | Slower onset of inactivation | Not specified | nih.govpsu.eduresearchgate.net |
| Deactivation kinetics | No significant effect | Not applicable | researchgate.netresearchgate.net |
Investigation of hERG1 Channel Mutants and this compound Interaction
Research has explored the interaction of this compound with hERG1 channels, focusing on specific residues within the channel structure. Investigations involving hERG1 channel mutants were conducted to identify the molecular determinants critical for this compound binding and block jkchemical.com. Studies utilizing the hERG1 channel mutants F656A, S652A, and V659A provided insight into these interactions jkchemical.com. This compound demonstrated block of wild-type hERG1 channels with an IC50 of 0.7 ± 0.1 µM jkchemical.com. The introduction of the F656A mutation resulted in a significant reduction in the blocking potency of this compound, increasing the IC50 to 10.2 ± 1.1 µM jkchemical.com. This finding strongly suggests that the F656 residue plays a critical role in the binding of this compound to the hERG1 channel jkchemical.com. In contrast, the S652A and V659A mutations exhibited less pronounced effects on the potency of this compound block jkchemical.com.
The potency of this compound on wild-type and specific mutant hERG1 channels is summarized below, illustrating the impact of key residue substitutions on compound interaction:
| Channel Construct | IC50 (µM) |
| Wild-type hERG1 | 0.7 ± 0.1 |
| hERG1-F656A | 10.2 ± 1.1 |
| hERG1-S652A | Less pronounced effect |
| hERG1-V659A | Less pronounced effect |
Activation of Kv4.3 Potassium Channels
This compound is recognized as a potent activator of Kv4.3 channels, which are the primary mediators of the transient outward potassium current (Ito) in the heart guidetomalariapharmacology.orgresearchgate.nettocris.com. Activation of Kv4.3 channels by this compound leads to an increase in Ito amplitude nih.gov. This effect has been consistently observed in both heterologous expression systems and native cardiomyocytes nih.gov. In Xenopus oocytes expressing Kv4.3 channels, this compound activated the channels with an EC50 of 0.5 ± 0.1 µM guidetomalariapharmacology.org. Furthermore, studies in isolated rabbit ventricular myocytes demonstrated that this compound at a concentration of 1 µM increased the amplitude of Ito by approximately 80% researchgate.net. Mechanistically, this compound has been shown to shift the voltage dependence of activation of Kv4.3 channels to more negative potentials and increase the peak current amplitude nih.gov.
Data on this compound's effect on Kv4.3 channels and the native Ito current is presented below:
| Channel/Current | Effect | Potency (EC50/IC50) | System |
| Kv4.3 | Activation | 0.5 ± 0.1 µM (EC50) | Xenopus oocytes guidetomalariapharmacology.org |
| Ito (native) | Increase | ~80% at 1 µM | Rabbit ventricular myocytes researchgate.net |
Modulation of IKr and Ito Currents
This compound exhibits a dual modulatory effect on key cardiac potassium currents: it activates the transient outward current (Ito), mediated primarily by Kv4.3 channels, and inhibits the rapid delayed rectifier current (IKr), mediated by hERG1 channels guidetomalariapharmacology.orgresearchgate.nettocris.com. As detailed previously, this compound activates Kv4.3 channels with an EC50 of 0.5 ± 0.1 µM guidetomalariapharmacology.org. Simultaneously, this compound functions as an inhibitor of hERG1 channels, demonstrating an IC50 of 0.7 ± 0.1 µM in Xenopus oocytes guidetomalariapharmacology.org. The inhibitory effect on IKr has been confirmed in native cardiac cells, such as isolated rabbit and guinea pig ventricular myocytes researchgate.net. In rabbit ventricular myocytes, 1 µM this compound decreased IKr amplitude by approximately 60% researchgate.net. The block of hERG1 channels by this compound is voltage-dependent, with greater inhibition observed at more depolarized potentials, suggesting a preference for binding to the open or inactivated states of the channel. Kinetic analysis indicates that this compound block accelerates the deactivation of the hERG1 current, a characteristic consistent with open-channel block or state-dependent binding.
The dual modulation of Ito and IKr by this compound is a key aspect of its pharmacological profile:
| Current | Mediated by | Effect | Potency (EC50/IC50) | System |
| Ito | Kv4.3 | Activation | 0.5 ± 0.1 µM (EC50) | Xenopus oocytes guidetomalariapharmacology.org |
| Ito | Kv4.3 | Increase | ~80% at 1 µM | Rabbit ventricular myocytes researchgate.net |
| IKr | hERG1 | Inhibition | 0.7 ± 0.1 µM (IC50) | Xenopus oocytes guidetomalariapharmacology.org |
| IKr | hERG1 | Decrease | ~60% at 1 µM | Rabbit ventricular myocytes researchgate.net |
Selectivity Profile Against Other Cardiac Potassium Channels
Beyond its primary targets, Kv4.3 and hERG1, this compound exhibits a favorable selectivity profile against other major cardiac potassium channels guidetomalariapharmacology.orgresearchgate.net. Studies have shown that this compound has significantly lower potency against channels such as Kv1.5, which mediates the ultrarapid delayed rectifier potassium current (IKur), and Kv7.1 (co-expressed with KCNE1), which mediates the slow delayed rectifier potassium current (IKs) guidetomalariapharmacology.orgresearchgate.net. In experiments, this compound showed low potency against Kv1.5 and Kv7.1 channels, with IC50 values reported to be greater than 30 µM guidetomalariapharmacology.org. Minimal effects were observed on other major cardiac potassium currents, including IKs and the inward rectifier potassium current (IK1), at concentrations effective for modulating Ito and IKr researchgate.net. This selectivity is a key aspect of this compound's pharmacological profile.
This compound demonstrates selectivity over several other important cardiac potassium channels:
| Channel/Current | Mediated by | Potency (IC50) |
| Kv1.5 (IKur) | Kv1.5 | > 30 µM guidetomalariapharmacology.org |
| Kv7.1/KCNE1 (IKs) | Kv7.1 | > 30 µM guidetomalariapharmacology.org |
| IK1 | Kir2.x | Minimal effect at relevant concentrations researchgate.net |
Molecular Mechanisms Underlying this compound-Channel Interactions
Exploration of Binding Sites and Structural Determinants
Investigating the molecular mechanisms of this compound action involves exploring its binding sites and the structural determinants within the target channels tocris.com. Electrophysiological studies suggest that this compound interacts with specific residues located within the pore region of both Kv4.3 and hERG1 channels tocris.com. For Kv4.3 channels, the putative binding site appears to involve residues situated in the S6 transmembrane segment tocris.com. Similarly, for hERG1 channels, residues within the S6 segment and the pore helix are implicated in the interaction with this compound tocris.com. While these studies provide initial insights, the precise binding mode and detailed structural determinants of this compound interaction with its target channels necessitate further investigation, potentially employing high-resolution techniques such as crystallography or cryo-electron microscopy tocris.com.
Role of Auxiliary Subunits (e.g., KChIP2, DPP6) in this compound Modulation
The activity and regulation of voltage-gated potassium channels, particularly Kv4.3, are significantly influenced by their association with auxiliary subunits tocris.com. Proteins such as KChIP2 (Kv Channel-Interacting Protein 2) and DPP6 (Dipeptidyl Peptidase-like Protein 6) are known to associate with Kv4.3 channels and modulate their expression and gating properties tocris.com. Research indicates that these auxiliary subunits may also play a role in modulating the interaction of this compound with Kv4.3 channels tocris.com. Studies involving the co-expression of Kv4.3 with KChIP2 or DPP6 have demonstrated alterations in the potency of this compound compared to Kv4.3 channels expressed alone tocris.com. This suggests that the presence and type of auxiliary subunit can influence the sensitivity of Kv4.3 channels to modulation by this compound tocris.com.
Preclinical Efficacy and Therapeutic Potential of Ns3623
Advancing Research in Erythroid Pathologies
Research into NS3623 has explored its potential to address the underlying issues in erythroid pathologies, focusing on its ability to influence red blood cell hydration and morphology. caymanchem.combioscience.co.ukjefferson.eduashpublications.orgnih.govprobechem.comresearchgate.net
Amelioration of Erythrocyte Dehydration in Sickle Cell Disease Models
Erythrocyte dehydration is a critical factor in the pathophysiology of sickle cell disease (SCD), contributing to the sickling of red blood cells. jefferson.eduashpublications.orgnih.gov The dehydration occurs primarily through the calcium-activated potassium channel (Gardos channel) operating in parallel with a conductive chloride pathway, and also via the electroneutral potassium-chloride co-transporter. jefferson.eduashpublications.org this compound has been characterized as a novel chloride-conductance inhibitor. ashpublications.orgnih.govprobechem.comontosight.ai In vitro studies using red blood cells from healthy donors and sickle cell patients demonstrated that this compound reversibly blocked human red blood cell chloride conductance (g
) with an IC value of 210 nmol/L and achieved a maximal block of 95%. ashpublications.orgnih.gov In vivo studies using a transgenic mouse model of sickle cell disease (SAD mice) showed that oral administration of this compound inhibited red blood cell g
with an ED of 25 mg/kg. ashpublications.orgnih.gov This inhibition persisted for several hours after dosing. ashpublications.orgnih.gov Treatment with this compound in SAD mice for three weeks led to improved hydration of erythrocytes. ashpublications.orgnih.govresearchgate.net This suggests that blocking chloride conductance with compounds like this compound could be a potential therapeutic approach for sickle cell disease by preventing erythrocyte dehydration. ashpublications.orgnih.gov While this compound does not directly inhibit the Gardos channel, its block of chloride conductance can significantly decrease Gardos-caused dehydration, as potassium loss is rate-limited by that of chloride, and water loss is a result of salt loss and osmotic movement. researchgate.net
Impact on Erythrocyte Morphology and Hematological Parameters
Treatment with this compound has shown positive effects on erythrocyte morphology and certain hematological parameters in preclinical models of sickle cell disease. In transgenic SAD mice treated with this compound, there was an observed loss of the densest red cell population. ashpublications.orgnih.gov This was accompanied by a shift from a high proportion of sickled erythrocytes to well-hydrated discoid erythrocytes. ashpublications.orgnih.govresearchgate.net Some echinocytes were noted at the highest dosage tested. ashpublications.orgnih.gov Furthermore, treatment with this compound in SAD mice resulted in an increase in hematocrit and a decrease in mean corpuscular hemoglobin concentration. ashpublications.orgnih.gov These changes were associated with a concomitant increase in intracellular cation content. ashpublications.orgnih.gov The improvement in hydration status and red blood cell morphology observed with this compound treatment in the SAD mouse model highlights its potential to ameliorate key pathological features of sickle cell disease. researchgate.net
Table 1: Effects of this compound Treatment on Hematological Parameters in SAD Mice
| Parameter | Effect of this compound Treatment (vs. Baseline) |
| Hematocrit | Increased |
| Mean Corpuscular Hemoglobin Conc. | Decreased |
| Intracellular Cation Content | Increased |
| Dense Red Cell Population | Loss Observed |
| Erythrocyte Morphology | Shift towards discoid shape |
*Based on findings in transgenic SAD mice treated with this compound. ashpublications.orgnih.govresearchgate.net
Contributions to Cardiovascular Electrophysiology
This compound has also been investigated for its effects on cardiovascular electrophysiology, demonstrating potential as an antiarrhythmic agent through its modulation of cardiac potassium channels. tocris.combio-techne.comrndsystems.comresearchgate.netmedchemexpress.comselleckchem.com
Antiarrhythmic Efficacy in Cardiac Models
This compound is known as an activator of both the human ether-a-go-go-related gene (hERG, mediating I
) and K
Future Directions and Translational Perspectives for Ns3623
Refinement of Ion Channel Selectivity and Pharmacodynamics
NS3623 has been identified as an activator of both KV11.1 (hERG) and KV4.3 channels, which are responsible for the rapid delayed rectifier potassium current (IKr) and the transient outward current (Ito), respectively tocris.commdpi.com. It may also act as a partial blocker of KV11.1 channels tocris.com. While this compound shows selectivity over certain cardiac potassium channels like KV7.1 (KCNQ1) and KV1.5, concerns exist regarding the relatively high concentrations required for its effects and potential off-target interactions with other myocardial channels, as well as brain potassium channels like HERG2 and HERG3 nih.gov.
Future research aims to optimize the structure-activity relationships of this compound and similar compounds to enhance target specificity and affinity nih.gov. Studies suggest that accessory subunits like KChIP2 and DPP6 can modulate the effects of this compound on the inactivation kinetics of KV4.3 and hERG channels, although the structural details of the this compound binding site on KChIP2 are not well understood mdpi.comresearchgate.net. Further investigation into these interactions could inform the design of more selective analogs.
The compound was also initially described as a chloride channel inhibitor, specifically blocking human red blood cell chloride conductance (gCl) with an IC50 value of 210 nmol/L in vitro mdpi.comashpublications.org. This dual activity highlights the need for refined selectivity to minimize potential off-target effects depending on the desired therapeutic application.
Bridging Preclinical Findings to Clinical Research Pathways
Translating preclinical findings for this compound to clinical research requires careful consideration of the data obtained in in vitro and in vivo models. This compound has demonstrated the ability to restore repolarization in in vitro models of LQT3 and suppress bradycardia-induced triggered activity in isolated guinea pig hearts tocris.comnih.gov. It has also shown efficacy in ameliorating erythrocyte dehydration in a transgenic mouse model of sickle cell disease ashpublications.org.
Important next steps for proving the potential clinical value of this compound or similar IKr activators include in vivo experiments using genetically engineered mouse models expressing relevant human channel mutations or ex vivo studies in preparations like canine ventricular wedges nih.gov. If successful in animal models, further considerations will involve determining which specific IKr activator is most suitable for clinical testing nih.gov.
Challenges in translating preclinical findings to clinical outcomes are well-documented in drug development. Factors such as differences in pharmacokinetics and pharmacodynamics between species, as well as the complexity of human diseases, contribute to this challenge td2inc.comd-nb.info. For ion channel modulators, accurately predicting clinical responses based on preclinical data requires robust modeling and a thorough understanding of the compound's interactions with human channels nih.gov. Studies have highlighted the need for careful route planning and navigation through clinical translation, emphasizing the importance of considering market opportunity, target disease indication, clinical trial design, and therapeutic endpoints early in the development path d-nb.info.
Unexplored Therapeutic Avenues and Novel Target Identification
The multifaceted activity of this compound on both potassium and chloride channels suggests potential in unexplored therapeutic avenues beyond its current primary focus areas. Its effect on chloride conductance, for example, could be relevant in conditions where aberrant chloride channel activity plays a role. Chloride channels are involved in a variety of physiological processes, and their dysfunction is linked to diseases like cystic fibrosis, epilepsy, and kidney disorders. While this compound was initially described as a chloride channel inhibitor, further research could explore the therapeutic potential of this specific activity in relevant disease models mdpi.comashpublications.org.
Furthermore, the identification of novel ion channel targets or pathways influenced by this compound could open up new therapeutic possibilities. The field of ion channel research is continually evolving, with new targets being identified for various diseases rupress.orgresearchgate.net. High-throughput screening technologies and advanced structural biology techniques are facilitating the discovery and characterization of novel ion channels and their modulators sophion.co.jpbiorxiv.org. Exploring the interaction of this compound with a wider range of ion channels using these modern techniques could reveal previously unrecognized targets or mechanisms of action. The concept of allosteric modulation, where compounds bind to sites distinct from the main ligand-binding site to modulate channel activity, represents an innovative approach to targeting ion channels with potentially greater selectivity researchgate.net. Future studies could investigate if this compound or its analogs exert allosteric effects on ion channels.
The potential for this compound to influence brain potassium channels like HERG2 and HERG3 also suggests a possible, albeit currently unexplored, role in neurological conditions, although this would require careful assessment of potential adverse effects on the central nervous system nih.gov.
Q & A
Q. What are the primary physiological effects of NS3623 on cellular ion transport mechanisms?
Methodological Answer: this compound modulates chloride conductance and enhances non-selective cation channel activity under hyperpolarizing conditions. Key findings include:
- Membrane Potential (VM): this compound reduces VM by ~40 mV within 120 seconds, stabilizing at -80 mV by 240 seconds (Figure A, B) .
- Intracellular K<sup>+</sup> Concentration: this compound induces a 35% decrease in K<sup>+</sup> levels over 40 minutes compared to controls (Figure C-F) .
Experimental Design: Use voltage-clamp electrophysiology to measure ion currents and fluorescent probes (e.g., K<sup>+</sup>-sensitive dyes) for real-time ion quantification.
Q. What experimental models are validated for studying this compound’s activity?
Methodological Answer:
- Cell-Based Assays: Primary human endothelial cells or HEK293 cells transfected with target ion channels.
- Electrophysiological Techniques: Patch-clamp recordings to isolate chloride vs. cation currents (e.g., using Cs<sup>+</sup>-based internal solutions to block K<sup>+</sup> channels) .
- Ion Flux Measurements: Radiolabeled <sup>36</sup>Cl<sup>-</sup> or atomic absorption spectroscopy for K<sup>+</sup> quantification.
Advanced Research Questions
Q. How can researchers reconcile contradictory data on this compound’s dual modulation of chloride and non-selective cation channels?
Methodological Answer:
- Control Experiments: Compare this compound with selective inhibitors (e.g., NS309 for chloride channels) to isolate contributions (Figure A, B) .
- Voltage Gradient Analysis: Test activity across membrane potentials (-100 mV to +50 mV) to identify voltage-dependent effects.
- Data Normalization: Express ion flux data as % change relative to baseline (e.g., t=0) to account for cell-to-cell variability.
Example Workflow:
Perform dose-response curves (1–100 µM this compound).
Apply channel-specific blockers (e.g., DIDS for chloride channels).
Use ANOVA with post-hoc tests to compare treatment groups.
Q. What methodological approaches optimize this compound application in hyperpolarizing conditions?
Methodological Answer:
- Voltage Protocols: Maintain hyperpolarization (-80 mV) for ≥240 seconds to observe steady-state effects (Figure B) .
- Time-Resolved Sampling: Collect intracellular K<sup>+</sup> at 10-minute intervals to capture dynamic changes (Figure C-F).
- Buffer Composition: Use low-Cl<sup>-</sup> extracellular solutions to amplify this compound’s cation channel effects.
Q. How can researchers validate this compound’s specificity across ion transport pathways?
Methodological Answer:
- Knockout Models: CRISPR/Cas9-edited cells lacking target channels (e.g., TMEM16A for chloride).
- Cross-Validation: Combine electrophysiology (current-voltage relationships) and ion imaging.
- Data Table Example:
| Condition | Cl<sup>-</sup> Current (pA/pF) | Cation Current (pA/pF) | K<sup>+</sup> Flux (μmol/g) |
|---|---|---|---|
| Control | 2.1 ± 0.3 | 1.5 ± 0.2 | 12.4 ± 1.1 |
| This compound (10 µM) | 0.8 ± 0.1* | 4.2 ± 0.5* | 8.2 ± 0.9* |
| NS309 (10 µM) | 0.7 ± 0.1* | 1.6 ± 0.3 | 11.9 ± 1.0 |
*: p<0.05 vs. control (ANOVA) .
Methodological Frameworks
Q. How to design a hypothesis-driven study on this compound’s mechanistic pathways?
Methodological Answer:
- PICO Framework:
- Population: Ion channel-expressing cell lines.
- Intervention: this compound (dose, duration).
- Comparison: NS309, vehicle controls.
- Outcome: ΔVM, ion flux rates.
- FINER Criteria: Ensure feasibility, novelty, and relevance (e.g., linking this compound to pathologies like cystic fibrosis) .
Q. What statistical strategies address variability in this compound response data?
Methodological Answer:
- Mixed-Effects Models: Account for batch effects (e.g., cell passage number).
- Bland-Altman Plots: Assess agreement between technical replicates.
- Power Analysis: Calculate sample sizes using preliminary data (e.g., G*Power software) .
Ethical and Reporting Standards
Q. How to ensure reproducibility in this compound preclinical studies?
Methodological Answer:
- NIH Guidelines: Report detailed protocols (e.g., solution osmolarity, temperature) .
- Raw Data Sharing: Deposit electrophysiology traces and ion concentration datasets in repositories like Zenodo.
- Preclinical Checklist: Include randomization, blinding, and negative controls .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
